AGN-201904

Description

AGN-201904 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

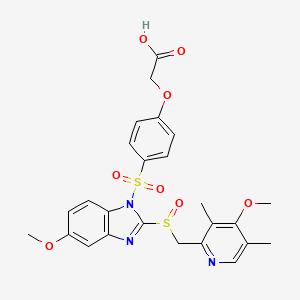

a proton pump inhibitor; this compound-Z is the sodium salt; this compound is an omeprazole prodrug; structure in first source

Structure

3D Structure

Properties

CAS No. |

651729-53-2 |

|---|---|

Molecular Formula |

C25H25N3O8S2 |

Molecular Weight |

559.6 g/mol |

IUPAC Name |

2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid |

InChI |

InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30) |

InChI Key |

PPCGSVWOZKNPCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |

Appearance |

Solid powder |

Other CAS No. |

651729-53-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGN-201904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AGN-201904, a novel proton pump inhibitor. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its pharmacokinetics, pharmacodynamics, and the underlying physiological pathways it modulates. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: A Prodrug Approach to Prolonged Acid Suppression

This compound is a chemically engineered, acid-stable prodrug of omeprazole, the active ingredient in several established proton pump inhibitors (PPIs). Its design as a prodrug, specifically this compound-Z (the sodium salt), allows for a unique pharmacokinetic profile characterized by slow absorption and a prolonged systemic presence. Following oral administration, this compound-Z is designed for chemically metered absorption along the small intestine. Once absorbed into the systemic circulation, it undergoes rapid hydrolysis to release the active moiety, omeprazole.[1]

This extended-release mechanism contrasts with conventional immediate-release PPIs, leading to a more sustained plasma concentration of omeprazole. The prolonged residence time of the active drug in the bloodstream allows for the continuous inactivation of newly synthesized proton pumps (H+/K+-ATPase) in gastric parietal cells, resulting in a more profound and durable suppression of gastric acid secretion.[1]

Chemical Conversion of this compound to Omeprazole

While the precise chemical structure of this compound is not widely disclosed in the public domain, the fundamental principle of its action lies in its in-vivo conversion to omeprazole. This conversion is a critical step in its mechanism of action. The prodrug is designed to be stable in the acidic environment of the stomach and to be absorbed in the small intestine. In the bloodstream, it is rapidly hydrolyzed to omeprazole.

Caption: Conversion of this compound to its active form, omeprazole.

Inhibition of the Gastric H+/K+-ATPase Proton Pump

The ultimate target of this compound, via its conversion to omeprazole, is the H+/K+-ATPase enzyme, also known as the proton pump. This enzyme is located in the secretory canaliculi of gastric parietal cells and is the final step in the secretion of hydrochloric acid into the stomach lumen.

Omeprazole is a covalent inhibitor of the H+/K+-ATPase. In the acidic environment of the parietal cell's secretory canaliculus, omeprazole undergoes a chemical rearrangement to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, irreversibly inactivating the pump. This covalent binding prevents the pump from transporting H+ ions into the gastric lumen, thereby inhibiting acid secretion. Because the inhibition is irreversible, acid secretion can only resume after new H+/K+-ATPase pumps are synthesized and inserted into the parietal cell membrane.

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including endocrine, neural, and paracrine stimulation. The key secretagogues are gastrin, acetylcholine, and histamine. Understanding these pathways provides context for the profound effect of proton pump inhibition.

-

Gastrin Pathway (Endocrine): Gastrin is a hormone released from G-cells in the stomach antrum. It stimulates acid secretion primarily by inducing histamine release from enterochromaffin-like (ECL) cells, and to a lesser extent, by directly acting on parietal cells.

-

Acetylcholine Pathway (Neural): Acetylcholine is released from vagal nerve endings and acts on M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium and subsequent stimulation of acid secretion.

-

Histamine Pathway (Paracrine): Histamine is released from ECL cells and binds to H2 receptors on parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA), which promotes the translocation of H+/K+-ATPase to the secretory membrane.

This compound, by inhibiting the final step of acid secretion, effectively blocks the effects of all three of these major stimulatory pathways.

Caption: Signaling pathways regulating gastric acid secretion by the parietal cell.

Quantitative Data: Pharmacokinetics and Pharmacodynamics

A phase I, randomized, open-label, parallel-group study was conducted in 24 healthy, Helicobacter pylori negative male volunteers to compare the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) and esomeprazole (40 mg/day) over 5 days.[1]

Pharmacokinetic Parameters

The study revealed a significantly different pharmacokinetic profile for the omeprazole derived from this compound-Z compared to esomeprazole.[1]

| Parameter | This compound-Z (Omeprazole) | Esomeprazole |

| Day 1 | ||

| Cmax (ng/mL) | 102.3 | 433.2 |

| AUC0-24 (ngh/mL) | 711.2 | 1205.8 |

| Day 5 | ||

| Cmax (ng/mL) | 350.3 | 823.5 |

| AUC0-24 (ngh/mL) | 3097.9 | 2450.7 |

Table 1: Comparative Pharmacokinetic Parameters of Omeprazole (from this compound-Z) and Esomeprazole.[1]

Pharmacodynamic Parameters

The prolonged systemic exposure to omeprazole from this compound-Z translated into superior gastric acid suppression compared to esomeprazole.[1]

| Parameter | This compound-Z | Esomeprazole | p-value |

| Day 1 | |||

| Median 24-h pH | 4.4 | 3.5 | < 0.05 |

| % Time pH ≥ 4 (24-h) | 59.8 | 42.1 | < 0.05 |

| % Time pH ≥ 4 (Nocturnal) | 59.7 | 25.1 | < 0.01 |

| Day 5 | |||

| Median 24-h pH | 5.6 | 4.1 | < 0.001 |

| % Time pH ≥ 4 (24-h) | 81.3 | 56.9 | < 0.001 |

| % Time pH ≥ 4 (Nocturnal) | 83.3 | 37.8 | < 0.001 |

Table 2: Comparative Pharmacodynamic Parameters of this compound-Z and Esomeprazole.[1]

Experimental Protocols

The key clinical data for this compound comes from a Phase I study. The following provides a detailed overview of the methodology employed.[1]

Study Design

-

Type: Randomized, open-label, parallel-group, investigator-blinded.

-

Participants: 24 healthy, Helicobacter pylori negative male volunteers.

-

Treatment Arms:

-

This compound-Z 600 mg enteric-coated capsules once daily for 5 days.

-

Esomeprazole 40 mg delayed-release tablets once daily for 5 days.

-

-

Primary Endpoint: To assess the effects of 5-day dosing on 24-hour and nocturnal intragastric pH.

-

Secondary Endpoints: To assess the blood concentrations of this compound-Z, its active metabolite omeprazole, and esomeprazole.

Intragastric pH Monitoring

-

Procedure: 24-hour intragastric pH recordings were acquired at baseline, and on days 1, 3, and 5 of treatment.

-

Equipment: A validated intragastric pH monitoring system was used. This typically involves a thin, flexible catheter with a pH sensor at its tip, which is passed through the nose into the stomach. The catheter is connected to a portable data logger that records pH values at regular intervals.

-

Data Analysis: The primary pharmacodynamic parameters calculated from the pH recordings included the median 24-hour and nocturnal pH, and the percentage of time the intragastric pH was maintained at or above 3, 4, and 5.

Pharmacokinetic Blood Sampling and Analysis

-

Sampling Schedule: Serial blood samples were collected at pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 5.

-

Analytical Method: Plasma concentrations of this compound, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameters Calculated: The pharmacokinetic parameters determined from the plasma concentration-time data included Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Caption: Experimental workflow for the Phase I clinical trial of this compound-Z.

Conclusion

This compound represents a significant advancement in the field of proton pump inhibitors. Its innovative prodrug design, leading to a prolonged systemic exposure of the active omeprazole moiety, provides a more potent and sustained suppression of gastric acid compared to a standard-of-care PPI like esomeprazole. The enhanced pharmacodynamic effect, particularly the superior control of nocturnal acid breakthrough, suggests the potential for improved clinical outcomes in the management of acid-related gastrointestinal disorders. The data from the Phase I clinical trial provides a strong foundation for further investigation into the clinical efficacy and safety of this promising new agent.

References

AGN-201904: A Technical Overview of an Omeprazole Prodrug for Enhanced Gastric Acid Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AGN-201904, an acid-stable prodrug of omeprazole. It is designed to offer a prolonged and more consistent therapeutic effect compared to conventional proton pump inhibitors (PPIs). This document details the mechanism of action, summarizes key quantitative data from clinical investigations, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a novel proton pump inhibitor and a prodrug of omeprazole, the active ingredient in widely used medications for acid-related gastrointestinal disorders.[1][2] this compound is designed for chemically metered absorption along the small intestine, which contrasts with the rapid absorption of omeprazole in the upper gastrointestinal tract.[3] Once absorbed into the systemic circulation, this compound is rapidly hydrolyzed to omeprazole.[3] This unique absorption profile leads to a prolonged plasma residence time of omeprazole, aiming to provide more consistent and sustained inhibition of gastric acid secretion, particularly during the night.[3] The sodium salt of this compound, known as this compound-Z, has been the subject of clinical investigation.[3][4]

Mechanism of Action

The therapeutic action of this compound is predicated on its conversion to omeprazole and the subsequent mechanism of action of omeprazole as a proton pump inhibitor.

Conversion of this compound to Omeprazole

This compound is chemically identified as sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate.[4] Following oral administration and absorption, it undergoes rapid hydrolysis in the bloodstream to yield omeprazole. This conversion is a critical step in its activation.

Omeprazole's Inhibition of the Gastric H+/K+ ATPase

Omeprazole itself is an inactive prodrug that requires an acidic environment for activation.[5] It accumulates in the acidic canaliculi of gastric parietal cells.[6] Here, the acidic conditions catalyze the conversion of omeprazole into its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and, consequently, gastric acid secretion.[5][6]

Quantitative Data from Clinical Investigations

A Phase I, randomized, open-label, parallel-group study was conducted to compare the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) in healthy, H. pylori negative male volunteers over five days.[3] The 600 mg dose of this compound-Z delivered the equivalent of 50 mg of omeprazole into the circulation.[3]

Pharmacokinetic Data

The study demonstrated a prolonged plasma exposure of omeprazole following this compound-Z administration compared to esomeprazole.

| Parameter | Day | This compound-Z (delivering 50 mg Omeprazole) | Esomeprazole (40 mg) |

| Omeprazole AUC | Day 5 | Twice that of esomeprazole | - |

Table 1: Comparative Pharmacokinetics of this compound-Z and Esomeprazole.[3]

Pharmacodynamic Data

This compound-Z demonstrated superior gastric acid suppression compared to esomeprazole, particularly during the nocturnal period.

| Parameter | Day | This compound-Z (600 mg) | Esomeprazole (40 mg) | p-value |

| Median 24-h pH | Day 5 | 5.59 | 4.50 | <0.0001 |

| Median Nocturnal pH | Day 5 | 5.38 | 2.97 | <0.0001 |

| % Time with Nocturnal pH ≥ 4 | Day 1 | Significantly Higher | - | - |

| % Time with 24-h pH ≥ 5 | Day 1 | Significantly Higher | - | - |

| % Time with Nocturnal pH ≥ 5 | Day 1 | Significantly Higher | - | - |

| % Subjects with Nocturnal Acid Breakthrough | Day 5 | 25.0% | 100% | 0.0003 |

| % Time with Intragastric pH ≥ 3 (Nighttime) | Day 1 | 66.8% | 38.0% | <0.001 |

| Day 3 | 85.0% | 51.1% | <0.001 | |

| Day 5 | 90.0% | 49.6% | <0.001 | |

| % Subjects with ≥ 16h with pH ≥ 4 | Day 3 | 91.7% | 16.7% | 0.0006 |

| Day 5 | 91.7% | 8.3% | <0.0001 |

Table 2: Comparative Pharmacodynamics of this compound-Z and Esomeprazole.[3]

Experimental Protocols

The following outlines the methodology of the key clinical study comparing this compound-Z and esomeprazole.[3]

References

- 1. This compound | ATPase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Analytical methodologies for the determination of omeprazole: an overview. | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Pharmacological Profile of AGN-201904

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904 is a novel, acid-stable pro-drug of omeprazole, developed to provide a more prolonged and consistent suppression of gastric acid than conventional proton pump inhibitors (PPIs).[1][2] As a member of the substituted benzimidazole class, its mechanism of action centers on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is chemically known as 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid. It is often used in its sodium salt form, this compound-Z.[1][2]

| Property | Value | Reference |

| Chemical Formula | C25H25N3O8S2 | [1] |

| Molecular Weight | 559.61 g/mol | [2] |

| IUPAC Name | 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid | [1] |

| This compound-Z | ||

| Chemical Formula | C25H24N3NaO8S2 | [1] |

| Molecular Weight | 581.59 g/mol | [1] |

| IUPAC Name | sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate | [1] |

Mechanism of Action: A Prodrug Approach to Enhanced Efficacy

This compound is a prodrug that is slowly absorbed and systemically converted to its active form, omeprazole.[1] This conversion is rapid once in the bloodstream.[2] Omeprazole, a weak base, then concentrates in the acidic environment of the parietal cell secretory canaliculi. Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inactivating the proton pump. This inhibition of the final step in the gastric acid secretion pathway leads to a profound and long-lasting reduction in both basal and stimulated acid production.

Signaling Pathway of this compound Action

Clinical Pharmacology and Pharmacokinetics

A randomized, open-label, parallel-group study was conducted to compare the effects of this compound-Z with esomeprazole on intragastric pH in healthy male volunteers.

Pharmacodynamic Profile: Superior Gastric Acid Suppression

This compound-Z demonstrated significantly greater and more prolonged gastric acid suppression compared to esomeprazole.

| Parameter | This compound-Z (600 mg) | Esomeprazole (40 mg) | p-value |

| Day 1 | |||

| % Time Intragastric pH ≥ 4 (24h) | 68 | 44 | <0.001 |

| % Time Intragastric pH ≥ 4 (Nocturnal) | 67 | 38 | <0.001 |

| Day 5 | |||

| % Time Intragastric pH ≥ 4 (24h) | 87 | 65 | <0.001 |

| % Time Intragastric pH ≥ 4 (Nocturnal) | 83 | 41 | <0.001 |

Pharmacokinetic Profile: Prolonged Systemic Exposure

The prodrug design of this compound leads to a prolonged systemic exposure to its active metabolite, omeprazole.

| Parameter (Day 5) | Omeprazole (from this compound-Z) | Esomeprazole |

| Tmax (h) | 4.17 | 1.83 |

| Cmax (ng/mL) | 1140 | 1290 |

| AUC0-24 (ng·h/mL) | 11800 | 7300 |

| Apparent t1/2 (h) | 3.78 | 1.99 |

Experimental Protocols

Clinical Study Design and Execution

A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori-negative male volunteers.

Experimental Workflow:

Inclusion Criteria:

-

Healthy male volunteers.

-

Helicobacter pylori negative status confirmed by serology.

Study Procedures:

-

Baseline Monitoring: A 24-hour intragastric pH recording was performed at baseline.

-

Dosing: Subjects were randomized to receive either this compound-Z (600 mg daily) as enteric-coated capsules or esomeprazole (40 mg daily) as delayed-release tablets for 5 consecutive days.

-

pH and Blood Level Monitoring: 24-hour intragastric pH recordings were repeated on days 1, 3, and 5. Blood samples were collected on days 1 and 5 to determine the plasma concentrations of this compound-Z, omeprazole, and esomeprazole, as well as gastrin levels.

-

Safety Assessment: Safety and tolerability were assessed throughout the study.

Bioanalytical Method for Pharmacokinetic Analysis

While the specific proprietary analytical method for this compound is not publicly detailed, a typical validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection would be employed for the quantification of omeprazole and esomeprazole in plasma.

General HPLC-UV Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength specific for the analyte (e.g., ~302 nm for omeprazole).

-

Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.

-

Quantification: Based on the peak area of the analyte compared to a standard curve with a known concentration of the analyte and an internal standard.

Rationale for Prodrug Design: Advantages of this compound

The chemical modification of omeprazole to create the this compound prodrug was designed to overcome some of the limitations of conventional PPIs.

Logical Relationship of this compound's Advantages:

Conclusion

This compound represents a significant advancement in the development of proton pump inhibitors. Its unique prodrug chemistry provides for a prolonged systemic exposure of omeprazole, resulting in a more potent and sustained suppression of gastric acid compared to standard PPI therapy. The data presented in this guide underscore its potential to offer improved clinical outcomes, particularly in the management of nocturnal acid breakthrough and in providing a true once-a-day treatment regimen for acid-related disorders. Further clinical investigations are warranted to fully elucidate its therapeutic benefits in various patient populations.

References

An In-depth Technical Guide to the Discovery and Development of AGN-201904

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904 is a novel, acid-stable prodrug of omeprazole, developed to provide a prolonged and more consistent suppression of gastric acid compared to existing proton pump inhibitors (PPIs). This technical guide details the discovery, mechanism of action, and development of this compound, with a focus on its preclinical and clinical evaluation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for critical assays. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of this next-generation acid suppressant.

Introduction

Proton pump inhibitors (PPIs) are the cornerstone of therapy for acid-related disorders. However, their short plasma half-life can lead to incomplete 24-hour acid control, particularly nocturnal acid breakthrough. This compound was designed as a chemically metered absorption (CMA) pro-PPI to address this limitation. Its sodium salt, this compound-Z, is formulated in enteric-coated capsules to ensure slow absorption along the small intestine, leading to a prolonged systemic exposure to its active metabolite, omeprazole.

Discovery and Rationale

The primary goal in the development of this compound was to create a PPI with an extended duration of action, thereby providing more consistent and effective 24-hour gastric acid control with a once-daily dosing regimen. The design of this compound as an acid-stable prodrug of omeprazole allows it to bypass the acidic environment of the stomach and undergo slow, sustained absorption in the small intestine.[1]

Chemical Structure

This compound is chemically known as 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetic acid. Its sodium salt, this compound-Z, has the chemical formula C25H24N3NaO8S2.

Mechanism of Action

This compound is a prodrug that is systemically absorbed and then rapidly hydrolyzed in the bloodstream to release omeprazole, the active PPI.[1] Omeprazole, a weak base, concentrates in the acidic environment of the parietal cell secretory canaliculi. There, it is converted to its active form, a sulfenamide, which covalently binds to and irreversibly inhibits the H+/K+ ATPase (the proton pump), thereby blocking the final step in gastric acid secretion.

Figure 1. Mechanism of action of this compound.

Preclinical Development

Preclinical studies in rats and dogs demonstrated that oral administration of this compound-Z resulted in a more prolonged systemic omeprazole concentration-time profile compared to dosing with omeprazole or esomeprazole.[1]

Preclinical Pharmacokinetics

While specific quantitative data from the preclinical studies are not publicly available, the qualitative findings supported the progression of this compound to clinical trials. The prolonged exposure to omeprazole observed in animal models was hypothesized to translate into more effective and sustained acid suppression in humans.

Clinical Development

A randomized, open-label, parallel-group, investigator-blinded Phase I study was conducted in healthy Helicobacter pylori-negative male volunteers to compare the pharmacodynamics and pharmacokinetics of this compound-Z with esomeprazole.

Clinical Study Protocol

Study Design:

-

Participants: 24 healthy, H. pylori-negative male volunteers.

-

Treatment Arms:

-

This compound-Z: 600 mg enteric-coated capsules once daily for 5 days.

-

Esomeprazole: 40 mg delayed-release tablets once daily for 5 days.

-

-

Primary Endpoint: 24-hour and nocturnal intragastric pH on day 5.

-

Secondary Endpoints: Blood concentrations of this compound-Z, omeprazole, and esomeprazole.

Experimental Procedures:

-

24-Hour Intra-gastric pH Monitoring: Continuous pH monitoring was performed at baseline, day 1, day 3, and day 5 using a transnasal pH catheter. The electrode was placed in the gastric body, and pH was recorded every 4 seconds.

-

Pharmacokinetic Sampling: Blood samples were collected at predose and at 1, 2, 4, 8, 12, and 24 hours post-dose on days 1 and 5.

-

Bioanalytical Method: Plasma concentrations of this compound-Z, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Figure 2. Phase I clinical trial workflow.

Clinical Trial Results

Pharmacodynamics:

| Parameter | Day | This compound-Z (n=12) | Esomeprazole (n=12) | p-value |

| Median 24-h pH | 5 | 5.59 | 4.50 | <0.0001 |

| Median Nocturnal pH | 1 | Significantly Higher | - | <0.05 |

| 5 | 5.38 | 2.97 | <0.0001 | |

| % Time pH ≥ 4 (Nocturnal) | 1 | 1.8x Greater | - | <0.05 |

| 5 | >2x Greater | - | <0.001 | |

| % Time pH ≥ 5 (24-h) | 1 | Significantly Higher | - | <0.05 |

| % Time pH ≥ 5 (Nocturnal) | 1 | Significantly Higher | - | <0.05 |

Pharmacokinetics (Day 5):

| Parameter | This compound-Z (Omeprazole) | Esomeprazole |

| AUC | ~2x Higher | - |

| Apparent Half-life (t1/2) | 3.78 hours | 1.99 hours |

| Dwell time >50ng/ml | 18.1 hours | 8 hours |

Experimental Protocols

24-Hour Intra-gastric pH Monitoring

A small-caliber pH catheter with an antimony electrode is passed transnasally and positioned in the gastric body, 10 cm below the lower esophageal sphincter, under fluoroscopic guidance. The pH is recorded every 4 seconds for 24 hours using a portable data logger. Patients are instructed to maintain a diary of meals, sleep, and symptoms. Data is analyzed for median pH, and percentage of time the pH is above specific thresholds (e.g., 4 and 5).

LC-MS/MS Bioanalytical Method for Plasma Samples

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of this compound-Z, omeprazole, and esomeprazole in human plasma.

-

Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation.

-

Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and ammonium acetate buffer.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

Conclusion

This compound represents a significant advancement in the development of proton pump inhibitors. Its unique design as a slowly absorbed prodrug of omeprazole results in a prolonged systemic exposure and, consequently, a more potent and sustained suppression of gastric acid, particularly during the nighttime. The favorable pharmacodynamic and pharmacokinetic profile of this compound-Z observed in the Phase I clinical trial suggests its potential for improved clinical efficacy in the management of acid-related disorders. Further clinical investigation in patient populations is warranted to confirm these promising findings.

References

AGN-201904: A Novel Prodrug Approach to Sustained Gastric Acid Suppression Through H+, K+ ATPase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AGN-201904 is a novel, acid-stable prodrug of omeprazole designed for slow absorption, resulting in a prolonged plasma concentration of its active metabolite. This extended plasma residence time allows for a more sustained inhibition of the gastric H+, K+ ATPase, the final step in the gastric acid secretion pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the gastric proton pump. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Gastric H+, K+ ATPase and the Need for Sustained Inhibition

The gastric H+, K+ ATPase, or proton pump, is an enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[1][2] It is the primary driver of gastric acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+) against a significant concentration gradient.[1][2] The highly acidic environment created by this process is crucial for digestion but can also contribute to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Proton pump inhibitors (PPIs) are a class of drugs that covalently bind to and inhibit the H+, K+ ATPase, leading to a potent and long-lasting reduction in gastric acid secretion.[3] However, the relatively short plasma half-life of conventional PPIs can lead to a rebound in acid production, particularly during the nighttime. This compound is a next-generation PPI developed to address this limitation. As a prodrug of omeprazole, this compound is designed for chemically metered absorption, which provides a more sustained plasma concentration of the active inhibitor and, consequently, more consistent and prolonged acid suppression.[4]

This compound: Profile and Mechanism of Action

This compound is chemically identified as a sulfonamide prodrug of omeprazole. Its sodium salt is designated as this compound-Z.[4]

Mechanism of Action:

Following oral administration, this compound is slowly absorbed from the small intestine.[4] Once in the systemic circulation, it is rapidly converted to its active form, omeprazole.[4] Omeprazole, a weak base, selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[3] In this acidic milieu, omeprazole undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[3] This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+, K+ ATPase, leading to irreversible inhibition of the enzyme.[3] For omeprazole, the primary binding sites have been identified as cysteine 813 and cysteine 892 on the alpha-subunit of the proton pump.

The key innovation of this compound lies in its pharmacokinetic profile. By providing a prolonged release of omeprazole, it ensures that newly synthesized or activated proton pumps are also inhibited over a longer period, leading to more effective 24-hour acid control.[4]

Quantitative Data

The following tables summarize the key quantitative data from clinical and in vitro studies on this compound and its active metabolite, omeprazole.

Table 1: Pharmacodynamic Comparison of this compound-Z and Esomeprazole in Healthy Volunteers (Phase I Study) [4]

| Parameter | Day 1 | Day 5 |

| Median 24-h Intragastric pH | ||

| This compound-Z (600 mg) | Not Reported | 5.59 |

| Esomeprazole (40 mg) | Not Reported | 4.50 |

| Median Nocturnal Intragastric pH | ||

| This compound-Z (600 mg) | Significantly higher than Esomeprazole | 5.38 |

| Esomeprazole (40 mg) | Lower than this compound-Z | 2.97 |

| % Time with Intragastric pH ≥ 4 (Nocturnal) | ||

| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |

| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |

| % Time with Intragastric pH ≥ 5 (24-h) | ||

| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |

| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |

| % Time with Intragastric pH ≥ 5 (Nocturnal) | ||

| This compound-Z (600 mg) | Significantly higher than Esomeprazole | Not Reported |

| Esomeprazole (40 mg) | Lower than this compound-Z | Not Reported |

Table 2: Pharmacokinetic Comparison of this compound-Z and Esomeprazole (Phase I Study) [4]

| Parameter | Day 5 |

| Area Under the Curve (AUC) of Omeprazole | |

| This compound-Z (600 mg) | Twice that of Esomeprazole |

| Esomeprazole (40 mg) | - |

Table 3: In Vitro Inhibitory Potency of Omeprazole on H+, K+ ATPase

| Parameter | Value | Source |

| IC50 (in isolated gastric glands) | ~50 nM | [5] |

| IC50 (in isolated gastric membrane vesicles) | 4 µM | [5] |

Experimental Protocols

Phase I Clinical Trial Protocol for this compound-Z vs. Esomeprazole[4]

-

Study Design: Randomized, open-label, parallel-group, investigator-blinded study.

-

Participants: 24 healthy, Helicobacter pylori negative male volunteers.

-

Treatment Arms:

-

This compound-Z: 600 mg enteric-coated capsules administered daily for 5 days.

-

Esomeprazole: 40 mg delayed-release tablets administered daily for 5 days.

-

-

Primary Endpoints: 24-hour intragastric pH monitoring.

-

Methodology:

-

Baseline 24-hour intragastric pH recordings were obtained for all participants.

-

Participants were randomized to receive either this compound-Z or esomeprazole.

-

24-hour intragastric pH recordings were repeated on Day 1, Day 3, and Day 5 of treatment.

-

Blood samples were collected at specified time points to determine the plasma concentrations of omeprazole and this compound-Z.

-

Gastrin levels in the blood were also monitored.

-

In Vitro H+, K+ ATPase Inhibition Assay

This protocol is a generalized representation based on common methodologies for assessing PPI activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against gastric H+, K+ ATPase.

-

Materials:

-

Isolated gastric membrane vesicles containing H+, K+ ATPase (e.g., from hog or rabbit stomach).

-

Test compound (e.g., omeprazole).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

ATP (adenosine triphosphate).

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

Microplate reader.

-

-

Methodology:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the isolated gastric membrane vesicles to the assay buffer.

-

Add the different concentrations of the test compound to the wells. A control well with no inhibitor is also included.

-

Pre-incubate the plate at 37°C for a specified time to allow for compound binding and activation (if required).

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add the phosphate detection reagent to all wells.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green). The amount of Pi produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

-

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by the active form of this compound.

Experimental Workflow for In Vitro H+, K+ ATPase Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound on H+, K+ ATPase.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its unique pharmacokinetic profile, characterized by slow absorption and conversion to omeprazole, provides a prolonged and more consistent inhibition of the gastric H+, K+ ATPase. The clinical data available to date demonstrates superior acid suppression compared to a standard PPI, particularly during the critical nighttime period. This technical guide provides a comprehensive overview of the available data and methodologies relevant to the study of this compound and its interaction with the gastric proton pump, serving as a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel prodrug.

References

- 1. Signal Transduction and Activation of Acid Secretion in the Parietal Cell | Semantic Scholar [semanticscholar.org]

- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemically metered absorption of AGN-201904

An In-Depth Technical Guide to the Chemically Metered Absorption of AGN-201904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel proton pump inhibitor (PPI) designed for predictable and prolonged suppression of gastric acid. The core of this compound's innovation lies in its chemically metered absorption (CMA) technology, which addresses key limitations of conventional PPIs.

This compound-Z is the sodium salt of this compound, an acid-stable prodrug of omeprazole.[1] Unlike traditional PPIs that are rapidly absorbed in the upper small intestine, this compound is engineered for slow, continuous absorption throughout the length of the small intestine.[1] This "chemically metered absorption" provides a prolonged systemic exposure to the active metabolite, omeprazole.[1] Once absorbed, this compound is rapidly hydrolyzed in the bloodstream to omeprazole, the active moiety that inhibits gastric acid secretion.[1] This prolonged plasma residence time of omeprazole is designed to offer more consistent and sustained acid suppression, particularly during the nighttime, a significant challenge for many patients on standard PPI therapy.[1]

Mechanism of Action: From Prodrug to Proton Pump Inhibition

The therapeutic effect of this compound is mediated by its active metabolite, omeprazole. Omeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells.[2][3]

The mechanism can be summarized in the following steps:

-

Systemic Absorption and Conversion : this compound is slowly absorbed from the small intestine and rapidly converted to omeprazole in the systemic circulation.[1]

-

Accumulation in Parietal Cells : As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation : In this acidic environment, omeprazole undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.

-

Covalent Binding and Irreversible Inhibition : The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase. This binding irreversibly inactivates the proton pump.[2]

-

Sustained Acid Suppression : Because the inhibition is irreversible, acid secretion can only resume after the synthesis of new H+/K+ ATPase molecules. This process contributes to the prolonged duration of action of omeprazole, which is further extended by the chemically metered absorption of this compound.

Caption: Signaling pathway of this compound from prodrug to proton pump inhibition.

Pharmacokinetic and Pharmacodynamic Profile

A key clinical study compared the pharmacokinetics and pharmacodynamics of this compound-Z (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.[1] The results demonstrated the superior acid-suppressing effects of this compound-Z, particularly during the critical nocturnal period.[1]

Pharmacokinetic Data

The chemically metered absorption of this compound resulted in a distinct pharmacokinetic profile for its active metabolite, omeprazole, compared to esomeprazole.

| Parameter | This compound-Z (Omeprazole) - Day 5 | Esomeprazole - Day 5 |

| AUC (Area Under the Curve) | Twice that of esomeprazole | - |

| Apparent Half-life (t1/2) | 3.78 hours | 1.99 hours |

| Dwell time >50ng/ml | 18.1 hours | 8 hours |

Table 1: Comparative Pharmacokinetic Parameters on Day 5.[1]

Pharmacodynamic Data: Intragastric pH Control

The prolonged plasma concentration of omeprazole derived from this compound-Z translated into significantly better control of intragastric pH.

| Parameter | This compound-Z - Day 5 | Esomeprazole - Day 5 | p-value |

| Median 24-h pH | 5.59 | 4.50 | <0.0001 |

| Median Nocturnal pH | 5.38 | 2.97 | <0.0001 |

| % Time with pH ≥4 (24-h) | 1.5 times higher | - | <0.0001 |

| % Time with pH ≥5 (24-h) | 1.7 times higher | - | <0.0001 |

| % Time with pH ≥4 (Nocturnal) | 2.2 times higher | - | <0.0001 |

| % Time with pH ≥5 (Nocturnal) | 2.9 times higher | - | <0.0001 |

Table 2: Comparative Intragastric pH Control on Day 5.[1]

Experimental Protocols

The primary data for this compound comes from a randomized, open-label, parallel-group, investigator-blinded Phase I study.[1]

Study Design

-

Participants : 24 healthy, Helicobacter pylori negative male volunteers.[1]

-

Treatment Arms :

-

This compound-Z enteric-coated capsules (600 mg/day)

-

Esomeprazole delayed-release tablets (40 mg/day)

-

-

Duration : 5 days of administration.[1]

-

Blinding : Investigator-blinded.

Caption: High-level workflow of the comparative clinical study.

Methodology

-

pH Monitoring : 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5 of treatment.[1]

-

Pharmacokinetic Sampling : Blood samples were collected to determine the plasma concentrations of omeprazole and this compound-Z.[1] The lower limit of quantitation was 0.5 ng/mL.[1]

-

Pharmacokinetic Parameters Measured :

-

Peak plasma concentration (Cmax)

-

Time to peak concentration (Tmax)

-

Area under the plasma concentration-time curve from zero to infinity (AUC0-∞)

-

Elimination half-life (t1/2)

-

Drug accumulation ratios

-

-

Safety Evaluation : Safety was monitored through physical examinations, vital signs, routine laboratory analyses (hematology, biochemistry, and urinalysis), and daily diaries for adverse events.[4]

-

Standardization : All meals were standardized and served at the same times each day.[4] Smoking, alcohol, and other food and drink were prohibited during the study.[4]

Conclusion

This compound, through its innovative chemically metered absorption mechanism, represents a significant advancement in proton pump inhibitor therapy. The prolonged systemic exposure to its active metabolite, omeprazole, leads to a more profound and sustained suppression of gastric acid, particularly during the challenging nocturnal period.[1] The clinical data suggests that this compound has the potential to provide true once-a-day treatment with improved clinical efficacy compared to current standard-of-care PPIs.[1] Further clinical trials in patient populations with acid-related disorders are warranted to fully elucidate its therapeutic benefits.

References

AGN-201904: An In-Depth Technical Guide on its Stability in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904 is a novel, acid-stable prodrug of omeprazole, the active ingredient in several widely used proton pump inhibitors (PPIs). Its unique design allows for slow, sustained absorption along the small intestine, leading to a prolonged duration of action. This contrasts with conventional PPIs, which are acid-labile and require enteric coating to bypass the acidic environment of the stomach. Once absorbed into the systemic circulation, this compound is rapidly converted to omeprazole.[1][2] This technical guide provides a comprehensive overview of the stability of this compound in acidic environments, its mechanism of action, and relevant experimental protocols.

While specific quantitative in-vitro stability data for this compound is not extensively available in the public domain, this guide synthesizes the existing clinical data that underscores its stability and functional advantages. Furthermore, representative experimental protocols for assessing stability, based on established methods for similar compounds, are provided.

Stability in Acidic Environments: A Qualitative Overview

This compound is inherently designed to be stable in acidic conditions.[1][2] This chemical stability is a cornerstone of its therapeutic profile, enabling it to traverse the stomach without significant degradation. This characteristic obviates the need for complex enteric-coated formulations that are essential for traditional omeprazole preparations to maintain their integrity in the gastric environment. The stability of this compound ensures that the prodrug is delivered intact to the small intestine for gradual absorption.

Clinical Evidence of Functional Stability and Efficacy

A randomized, open-label, parallel-group clinical study in 24 healthy male volunteers provides compelling in-vivo evidence of this compound's stability and efficacy. The study compared the effects of this compound-Z (the sodium salt of this compound) with esomeprazole on intragastric pH over 5 days.[1] The results demonstrated a significantly greater and more prolonged acid suppression with this compound-Z.[1][2]

Quantitative Clinical Data Summary

The following tables summarize the key findings from the clinical study, highlighting the superior acid control achieved with this compound-Z, which is a direct consequence of its acid stability and prolonged absorption profile.[1]

Table 1: Median Intragastric pH

| Treatment Group | Day 1 (Median pH) | Day 5 (Median pH) |

| This compound-Z (600mg/day) | Superior to esomeprazole | 5.59 |

| Esomeprazole (40mg/day) | - | 4.50 |

Table 2: Percentage of Time with Intragastric pH ≥ 4

| Treatment Group | Day 5 (24-hour Period) | Day 5 (Nocturnal Period) |

| This compound-Z (600mg/day) | 1.5 times higher than esomeprazole | 2.2 times higher than esomeprazole |

| Esomeprazole (40mg/day) | - | - |

Table 3: Percentage of Time with Intragastric pH < 4 (Nocturnal Period)

| Treatment Group | Percentage of Time |

| This compound-Z (600mg/day) | 17% |

| Esomeprazole (40mg/day) | 62% |

Mechanism of Action

The therapeutic effect of this compound is mediated by its active metabolite, omeprazole. The following diagram illustrates the sequential process from oral administration to the inhibition of gastric acid secretion.

Figure 1. Mechanism of action of this compound.

Representative Experimental Protocol for In-Vitro Stability Testing

While a specific, publicly available protocol for this compound is not available, a standard in-vitro stability study in acidic environments can be designed based on established methods for omeprazole and other acid-labile drugs.

Objective

To evaluate the chemical stability of this compound at various acidic pH levels over time.

Materials

-

This compound reference standard

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Phosphate buffer solutions (for pH adjustment)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

pH meter

-

Incubator/water bath

Methodology

-

Preparation of Acidic Media: Prepare a series of buffers with pH values ranging from 1.0 to 6.0 using HCl and phosphate buffers.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Incubation: Add a known concentration of the this compound stock solution to each of the acidic buffers. Incubate the solutions at a constant temperature (e.g., 37°C) to simulate physiological conditions.

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

Sample Analysis: Immediately neutralize the aliquots with a basic solution to halt further degradation. Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of this compound versus time for each pH level. Calculate the degradation rate constant and the half-life (t½) of this compound at each pH.

The following diagram illustrates the workflow for this representative stability testing protocol.

Figure 2. Workflow for in-vitro stability testing.

Conclusion

This compound represents a significant advancement in the field of gastric acid suppression. Its inherent stability in acidic environments allows for a novel pharmacokinetic profile characterized by slow absorption and prolonged action. The clinical data strongly supports the functional consequences of this acid stability, demonstrating superior and more sustained control of intragastric pH compared to a conventional PPI. While detailed in-vitro stability data is not widely published, the provided representative protocol outlines a standard approach for such an evaluation. The unique properties of this compound make it a promising candidate for improving the management of acid-related disorders.

References

The Role of AGN-201904 in Sustained Gastric Acid Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904 is an innovative, acid-stable pro-drug of omeprazole designed for sustained and predictable suppression of gastric acid.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the detailed methodology of a key clinical study. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to this compound

This compound-Z is the sodium salt of this compound, a novel pro-proton pump inhibitor (pro-PPI).[1][2] It is designed for slow absorption along the small intestine, which, after conversion to its active form, omeprazole, results in a prolonged plasma residence time.[1][2] This characteristic offers the potential for more consistent and extended control of intragastric pH, particularly during the nocturnal period, a significant challenge in the management of acid-related disorders.[1]

Chemical Profile

-

IUPAC Name: sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate[2]

-

Chemical Formula: C25H24N3NaO8S2[2]

-

Molecular Weight: 581.59 g/mol [2]

Mechanism of Action

This compound is a pro-drug that is systemically converted to omeprazole.[1] Omeprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid.[5]

The mechanism can be broken down into the following key stages:

-

Absorption and Conversion: this compound is absorbed slowly along the small intestine and is rapidly hydrolyzed in the bloodstream to form omeprazole.[1]

-

Accumulation in Parietal Cells: As a weak base, omeprazole crosses the parietal cell membrane and accumulates in the acidic environment of the secretory canaliculi.[6]

-

Acid-Catalyzed Activation: In this acidic environment, omeprazole is protonated and converted to its active form, a sulfenamide.[6]

-

Irreversible Inhibition of the Proton Pump: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, inactivating the pump and inhibiting the secretion of H+ ions into the gastric lumen.[5][6]

The prolonged plasma residence time of omeprazole derived from this compound allows for the inhibition of newly synthesized proton pumps over a longer period, leading to more sustained acid suppression.[1]

References

- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound | ATPase | TargetMol [targetmol.com]

- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]

AGN-201904: A Comprehensive Technical Analysis of its Impact on Nocturnal Acid Breakthrough

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy and mechanism of action of AGN-201904, a novel therapeutic agent, in the context of nocturnal acid breakthrough (NAB). NAB, a phenomenon where intragastric pH drops below 4 for at least one continuous hour overnight despite proton pump inhibitor (PPI) therapy, remains a significant clinical challenge.[1][2] This document provides a detailed overview of the available data on this compound, its experimental evaluation, and the underlying physiological pathways it modulates.

Executive Summary

This compound-Z, an acid-stable prodrug of omeprazole, has demonstrated significant potential in providing more consistent and prolonged gastric acid suppression compared to conventional PPIs like esomeprazole.[3][4] Clinical data indicates that this compound-Z leads to a marked reduction in the incidence and duration of nocturnal acid breakthrough.[3] Its unique pharmacokinetic profile, characterized by a prolonged residence time of its active metabolite, omeprazole, in the plasma, allows for a more sustained inhibition of the gastric H+/K+ ATPase (proton pump).[3][4] This guide will delve into the quantitative evidence, the experimental designs used to assess its efficacy, and the intricate signaling pathways governing gastric acid secretion that are targeted by this next-generation acid suppressant.

Quantitative Data on this compound vs. Esomeprazole

A key clinical study provides a direct comparison of the efficacy of this compound-Z and esomeprazole in managing intragastric pH and nocturnal acid breakthrough. The following tables summarize the critical findings from this research.[3]

Table 1: Incidence of Nocturnal Acid Breakthrough (NAB)

| Treatment Group | Day 1 | Day 3 | Day 5 |

| This compound-Z (600mg/day) | 100% | 50.0% | 25.0% |

| Esomeprazole (40mg/day) | 100% | 91.7% | 100% |

| p-value | - | non-significant | 0.0003 |

Table 2: Duration of Nocturnal Acid Breakthrough (NAB) on Day 1

| Treatment Group | Mean Duration (hh:mm) |

| This compound-Z (600mg/day) | 2:49 |

| Esomeprazole (40mg/day) | 5:06 |

| p-value | 0.005 |

Table 3: Nocturnal Intragastric pH Parameters on Day 1

| Parameter | This compound-Z (600mg/day) | Esomeprazole (40mg/day) |

| Median Nocturnal pH | Significantly Higher | Lower |

| % Time with pH ≥ 4 | 1.8 times greater | Lower |

Table 4: 24-Hour Intragastric pH Parameters on Day 5

| Parameter | This compound-Z (600mg/day) | Esomeprazole (40mg/day) |

| 24-h Median pH | Significantly Higher (p<0.0001) | Lower |

| Median Nocturnal pH | Significantly Higher (p<0.0001) | Lower |

Table 5: Pharmacokinetic Parameters on Day 5

| Parameter | This compound-Z (produces omeprazole) | Esomeprazole |

| Mean Apparent Half-life | 3.78 hours | 1.99 hours |

| Area Under the Curve (AUC) | Twice that of esomeprazole | - |

Experimental Protocols

The evaluation of this compound's impact on nocturnal acid breakthrough relies on established methodologies for continuous intragastric pH monitoring.

Clinical Trial Protocol for this compound-Z vs. Esomeprazole

The pivotal study comparing this compound-Z and esomeprazole employed a randomized, open-label, parallel-group, investigator-blinded design.[3][4]

-

Participants: 24 healthy, Helicobacter pylori negative male volunteers.[3]

-

Treatment Arms:

-

This compound-Z enteric-coated capsules (600mg/day)

-

Esomeprazole delayed-release tablets (40mg/day)

-

-

Duration: 5 days of administration for each drug.[3]

-

Primary Endpoint: 24-hour intragastric pH recordings.

-

Data Collection: Intragastric pH was monitored continuously for 24-hour periods at baseline, and on days 1, 3, and 5 of treatment.[3] Blood samples were also collected to determine the plasma levels of omeprazole (from this compound-Z) and esomeprazole, as well as gastrin levels.[3]

-

Definition of Nocturnal Acid Breakthrough: An intragastric pH of less than 4 for at least 60 consecutive minutes during the overnight period.[3]

General Protocol for 24-Hour Intragastric pH Monitoring

The standard procedure for assessing nocturnal acid breakthrough involves continuous 24-hour intragastric pH monitoring.

-

Patient Preparation: Patients are typically required to cease all acid-suppressing medications for a specified period before the study (e.g., 7-10 days for PPIs, 2-3 days for H2-receptor antagonists).[5][6] They are also instructed to fast for several hours before the procedure.[6]

-

Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose and down the esophagus into the stomach.[5][7] The correct positioning is crucial for accurate measurements.

-

Data Recording: The catheter is connected to a portable data logger that records the intragastric pH continuously over a 24-hour period.[5][6] Patients are encouraged to maintain their normal daily activities and to keep a diary of meals, sleep times, and any symptoms experienced.[7]

-

Data Analysis: The recorded pH data is analyzed to determine the percentage of time the intragastric pH is below 4, the median pH over 24 hours and during the nocturnal period, and the occurrence and duration of nocturnal acid breakthrough events.

Signaling Pathways and Mechanism of Action

The efficacy of this compound in preventing nocturnal acid breakthrough is rooted in its ability to provide a more sustained inhibition of the final step in the gastric acid secretion pathway.

Gastric Acid Secretion Signaling Pathway

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling molecules, including histamine, gastrin, and acetylcholine.[1][3][8][9]

Caption: Stimulatory pathways converging on the parietal cell to activate the proton pump.

Mechanism of Action of this compound

This compound-Z is an acid-stable prodrug that is slowly absorbed and then rapidly converted to omeprazole in the systemic circulation.[3][4] This provides a prolonged plasma residence time for omeprazole.[3] Omeprazole, a proton pump inhibitor, works by irreversibly binding to and inactivating the H+/K+ ATPase (the proton pump) in the secretory canaliculi of parietal cells.[10][11] This action blocks the final step in the secretion of gastric acid.[10] The extended plasma concentration of omeprazole from this compound-Z allows for the inhibition of newly synthesized proton pumps over a longer period, which is particularly beneficial in controlling acid production during the night when conventional, shorter-acting PPIs may have lost their efficacy.[3]

Caption: Pharmacokinetic and pharmacodynamic workflow of this compound-Z.

Conclusion

The available evidence strongly suggests that this compound represents a significant advancement in the management of gastric acid-related disorders, particularly in addressing the challenge of nocturnal acid breakthrough. Its novel formulation, leading to a prolonged pharmacokinetic profile, translates into a more durable and consistent pharmacodynamic effect on intragastric pH. For researchers and drug development professionals, this compound serves as a compelling example of how optimizing drug delivery and metabolism can lead to enhanced clinical efficacy in established therapeutic classes. Further long-term studies are warranted to fully elucidate its clinical benefits and safety profile in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. nth.nhs.uk [nth.nhs.uk]

- 6. lovisenbergsykehus.no [lovisenbergsykehus.no]

- 7. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]

- 8. Parietal cell - Wikipedia [en.wikipedia.org]

- 9. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Systematic review: Clinical effectiveness of interventions for the treatment of nocturnal gastroesophageal reflux - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AGN-201904 in Gastric Acid Secretion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904 is a novel, slowly-absorbed, acid-stable prodrug that is rapidly converted to omeprazole, a well-established proton pump inhibitor (PPI), in the systemic circulation. This unique pharmacokinetic profile provides a prolonged residence time of the active metabolite, leading to a more sustained and potent inhibition of gastric acid secretion compared to conventional PPIs. These characteristics make this compound a valuable tool for researchers studying the physiology and pharmacology of gastric acid secretion, as well as for professionals in drug development seeking to develop more effective treatments for acid-related disorders.

This document provides detailed application notes and protocols for utilizing this compound in various experimental models of gastric acid secretion.

Mechanism of Action

This compound, as a prodrug of omeprazole, ultimately targets the gastric H+/K+ ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. Omeprazole, in its active form, covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the pump's activity. The prolonged systemic exposure to omeprazole achieved with this compound ensures that a greater proportion of both resting and newly synthesized proton pumps are inhibited over a 24-hour period.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Key stimulants include histamine, acetylcholine, and gastrin, which bind to their respective receptors on the basolateral membrane of the parietal cell. This binding initiates intracellular signaling cascades involving cyclic AMP (cAMP) and Ca2+, ultimately leading to the translocation and activation of the H+/K+ ATPase at the apical membrane. This compound, through its active metabolite omeprazole, directly inhibits this final step of acid secretion.

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data from a comparative clinical study of this compound-Z (600 mg/day) and esomeprazole (40 mg/day) in healthy male volunteers.[1]

Table 1: 24-Hour Intragastric pH on Day 5 [1]

| Parameter | This compound-Z | Esomeprazole | p-value |

| Median pH | 5.59 | 4.50 | <0.0001 |

| % Time pH ≥ 4 | 91.7% | 68.8% | <0.0001 |

| % Time pH ≥ 5 | 83.3% | 45.8% | <0.0001 |

Table 2: Nocturnal Intragastric pH on Day 5 [1]

| Parameter | This compound-Z | Esomeprazole | p-value |

| Median pH | 5.38 | 2.97 | <0.0001 |

| % Time pH ≥ 4 | 87.5% | 37.5% | <0.0001 |

| % Time pH ≥ 5 | 79.2% | 20.8% | <0.0001 |

Table 3: Nocturnal Acid Breakthrough (NAB) on Day 5 [1]

| Parameter | This compound-Z | Esomeprazole | p-value |

| Subjects with NAB | 25.0% | 100% | 0.0003 |

Experimental Protocols

In Vitro Studies

1. Isolated Rabbit Gastric Glands: Aminopyrine Accumulation Assay

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated gastric glands.

Protocol:

-

Isolation of Gastric Glands:

-

Euthanize a male New Zealand White rabbit and perfuse the stomach with saline.[2][3]

-

Dissect the gastric mucosa from the underlying muscle layers and mince it into small pieces.[2][3]

-

Digest the minced tissue with collagenase (1 mg/mL) in a shaking water bath at 37°C for 60-90 minutes.[2][3]

-

Filter the digest through a nylon mesh to separate the glands from undigested tissue.

-

Wash the isolated glands by centrifugation and resuspend in a suitable buffer (e.g., MEM).

-

-

Aminopyrine Accumulation Assay:

-

Pre-incubate the isolated gastric glands with varying concentrations of this compound or a vehicle control for a specified time.

-

Add a stimulant of acid secretion (e.g., histamine, carbachol, or forskolin) and [14C]-aminopyrine to the gland suspension.

-

Incubate the mixture at 37°C with gentle shaking for 30-60 minutes.

-

Separate the glands from the incubation medium by centrifugation through a layer of silicone oil.

-

Determine the radioactivity in the gland pellet and the supernatant using a scintillation counter.

-

Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) as an index of acid secretion.

-

2. H+/K+ ATPase Activity Assay

This biochemical assay directly measures the activity of the proton pump, the target of this compound's active metabolite.

Protocol:

-

Preparation of H+/K+ ATPase-enriched Microsomes:

-

Homogenize gastric mucosal scrapings (e.g., from rabbit or pig) in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Activity Assay:

-

Pre-incubate the microsomal preparation with various concentrations of activated this compound (omeprazole) or a vehicle control.

-

Initiate the enzymatic reaction by adding ATP in the presence of Mg2+ and K+.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid solution.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[4] The absorbance is typically read at 660 nm.[5][6]

-

Calculate the percent inhibition of H+/K+ ATPase activity.

-

Caption: Workflow for in vitro evaluation of this compound's effect on gastric acid secretion.

In Vivo Studies

1. Pylorus-Ligated Rat Model

This classic model is used to assess the effect of a compound on basal gastric acid secretion. Ligation of the pylorus leads to the accumulation of gastric juice in the stomach.

Protocol:

-

Animal Preparation:

-

Fast adult rats (e.g., Wistar or Sprague-Dawley) for 18-24 hours with free access to water.[7]

-

Anesthetize the rats (e.g., with urethane or isoflurane).

-

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the stomach.

-

Carefully ligate the pylorus at the junction of the stomach and the duodenum, avoiding damage to the blood supply.[7]

-

Administer this compound or the vehicle control orally or intraperitoneally.

-

Suture the abdominal wall.

-

-

Sample Collection and Analysis:

-

After a set period (e.g., 4 hours), euthanize the rats.[7]

-

Clamp the esophagus and remove the stomach.

-

Collect the gastric contents into a graduated centrifuge tube.

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric contents to remove any solid debris.

-

Determine the pH and titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.[7]

-

2. In Vivo Gastric pH Measurement in Conscious Rats

This method allows for the continuous monitoring of intragastric pH in freely moving animals, providing a more physiological assessment of acid secretion.

Protocol:

-

Animal Preparation and Catheter Implantation:

-

Surgically implant a gastric cannula into the stomach of the rat under anesthesia.

-

Allow the animal to recover from surgery.

-

-

pH Measurement:

-

On the day of the experiment, fast the rat but allow free access to water.

-

Introduce a pH microelectrode through the gastric cannula into the stomach lumen.

-

Record the basal intragastric pH for a defined period.

-

Administer this compound or the vehicle control.

-

Continue to monitor the intragastric pH for several hours to determine the onset, magnitude, and duration of the acid-suppressing effect.

-

Caption: Logical flow for conducting in vivo studies to assess the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the field of gastric acid suppression. Its prolonged duration of action offers a superior pharmacological profile for both research and clinical applications. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to effectively evaluate the pharmacodynamic properties of this compound and other novel acid suppressants in preclinical models. These studies are crucial for elucidating the mechanisms of gastric acid secretion and for the development of next-generation therapies for acid-related gastrointestinal disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 3. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. naspghan.org [naspghan.org]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for In Vivo Pharmacodynamic Studies of AGN-201904

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904 is a novel, acid-stable prodrug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2] It is designed for chemically metered absorption throughout the small intestine, which provides a prolonged systemic exposure to its active metabolite, omeprazole.[1][2] This characteristic suggests the potential for more consistent and prolonged suppression of gastric acid compared to existing PPIs.[1][2] These application notes provide detailed protocols for conducting both clinical and preclinical in vivo pharmacodynamic studies to evaluate the efficacy of this compound in inhibiting gastric acid secretion.

Proton pump inhibitors as a class of drugs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (H+/K+ ATPase), also known as the gastric proton pump, located in gastric parietal cells.[3][4] This enzyme is the final step in the secretion of gastric acid, making its inhibition a highly effective method for reducing stomach acidity.[3][4][5]

Mechanism of Action: Gastric Acid Secretion and PPI Inhibition

Gastric acid secretion is a process regulated by multiple signaling pathways that converge on the H+/K+ ATPase in parietal cells. The diagram below illustrates the key pathways involved and the mechanism of inhibition by proton pump inhibitors like omeprazole, the active metabolite of this compound.

Mechanism of gastric acid secretion and inhibition by this compound/omeprazole.

Clinical Pharmacodynamic Study Protocol

This protocol is based on a randomized, open-label, parallel-group study to compare the pharmacodynamics of this compound-Z with another PPI, such as esomeprazole, in healthy volunteers.[3]

Objective

To assess the effect of this compound on 24-hour intragastric pH compared to a standard PPI.

Experimental Workflow

References

- 1. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]

- 2. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Omeprazole in Human Plasma Following Administration of AGN-201904

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative determination of omeprazole in human plasma samples following the administration of AGN-201904. This compound is a novel, acid-stable prodrug of omeprazole that is designed for slow absorption and rapid conversion to omeprazole in the systemic circulation, resulting in a prolonged plasma concentration profile.[1][2] The accurate measurement of plasma omeprazole concentrations is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of omeprazole in plasma.

Introduction